N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
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Overview
Description
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole and oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.
Coupling of the Rings: The thiadiazole and oxazole rings can be coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development or as a diagnostic agent.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-phenyl-oxazole-2-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)oxazole-2-carboxamide
Uniqueness
“N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWSRPFRXTTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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